molecular formula C11H9FO4 B15150950 Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate CAS No. 41167-60-6

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate

Cat. No.: B15150950
CAS No.: 41167-60-6
M. Wt: 224.18 g/mol
InChI Key: KTWGXTGODIPYSX-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate (CAS 41167-60-6) is a structurally complex enol ester of significant interest in scientific research, particularly in the fields of organic synthesis and medicinal chemistry . Its molecular formula is C 11 H 9 FO 4 , with a molecular weight of 224.18 g/mol . The compound features a distinctive combination of functional groups, including a 4-fluorophenyl substituent, a hydroxyl group, a ketone, and a methyl ester moiety, which confer distinct electronic and steric properties and make it a valuable building block for the synthesis of more complex organic molecules . This compound is a 2,4-diketo ester derivative, a class of compounds known for their keto-enol tautomerism and their role as crucial intermediates for drug discovery . Researchers utilize it as a precursor in the synthesis of various heterocyclic scaffolds, such as pyrazoles and isoxazoles, which are prime structures found in many biologically active compounds . Its unique structure allows it to be investigated for potential enzyme inhibition and interaction with cellular receptors, with preliminary studies exploring its anti-inflammatory and anticancer activities . The typical synthesis involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by esterification . This product is intended for in-vitro studies and is strictly for research use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

41167-60-6

Molecular Formula

C11H9FO4

Molecular Weight

224.18 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3

InChI Key

KTWGXTGODIPYSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen-bond donor capacity, absent in the phenyl and fluorobenzoate analogs. This increases solubility in polar solvents and influences crystal packing patterns, as noted in hydrogen-bond graph-set analyses .
  • Lipophilicity : Despite the hydroxyl group’s polarity, the fluorine atom partially offsets this by increasing LogP relative to purely polar derivatives. The phenyl analog (LogP ~2.0) is more lipophilic due to the absence of a hydroxyl group.

Crystallographic and Structural Insights

  • Crystal Packing: The hydroxyl group in this compound likely forms intermolecular hydrogen bonds with the ketone or ester oxygen, creating extended networks. This contrasts with Methyl 2-oxo-4-phenylbut-3-enoate, where van der Waals interactions dominate . Software like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical visualization) are critical in elucidating these differences .
  • Geometric Parameters: The conjugated enol ester system in the target compound may exhibit planarity distortions due to steric clashes between the hydroxyl and fluorophenyl groups, a feature absent in simpler esters like Methyl 4-fluorobenzoate .

Biological Activity

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure:

  • Molecular Formula: C11H9FO4
  • Molecular Weight: 224.18 g/mol
  • IUPAC Name: this compound
  • CAS Number: 41167-60-6

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by esterification. The reaction conditions often include refluxing in ethanol with sodium ethoxide as a base, which facilitates the formation of the desired product.

Biological Activity

Mechanism of Action:
this compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with specific molecular targets, potentially acting as an inhibitor for certain enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular signaling, which may contribute to its therapeutic effects.

Pharmacological Properties:

  • Anticancer Activity: Research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in biochemical assays where it competes with substrate binding at active sites .

Case Studies and Research Findings

Case Study 1: Anticancer Effects
A study conducted by Joksimović et al. (2016) investigated the effects of various derivatives of oxobutenoates, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed further as an anticancer agent .

Case Study 2: Enzyme Interaction
In another study focused on enzyme interactions, this compound was tested against several enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, leading to decreased substrate turnover rates and supporting its potential use in metabolic regulation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoateContains bromophenyl groupAnticancer and anti-inflammatory properties
Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoateLacks halogen substitutionLower biological activity compared to fluorinated derivatives
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoateContains a different fluorine substitutionVarying enzyme inhibition potency

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